Cyclononanone

Physical Organic Chemistry Thermodynamics Solid-State Chemistry

Medium-ring cyclic ketones show non-linear structure-property trends, making generic substitution unreliable for phase-behavior or ring-strain studies. Cyclononanone (CAS 3350-30-9) delivers the exact conformational and thermodynamic profile required. • Unique glassy crystalline phase, shared only with cyclooctanone among common cyclic ketones, ensures reproducible solid-state calorimetry. • Direct Baeyer-Villiger precursor to ten-membered decanolide lactones; enables enantioselective α-alkylation via SAMP hydrazone (de >93%). • Quantified ring strain via enthalpy of formation (-80.05 ± 0.38 kcal/mol) provides a baseline for ring-expansion and fragmentation studies. Supplied with ≥95% purity and full analytical documentation.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 3350-30-9
Cat. No. B1595960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclononanone
CAS3350-30-9
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CCCCC(=O)CCC1
InChIInChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2
InChIKeyBAUZLFKYYIVGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclononanone Overview


Cyclononanone (CAS 3350-30-9) is a nine-membered cyclic ketone (C9H16O) characterized by its medium-sized ring structure, which imparts distinct thermodynamic and conformational properties compared to more common, smaller-ring analogs [1]. It is a low-melting solid at room temperature (lit. m.p. 24-26°C) and serves as a key intermediate in the synthesis of macrocyclic lactones, complex ring systems, and certain fragrance and pharmaceutical precursors .

Medium-ring cyclic ketone with distinct ring strain and conformational properties for synthesis research
Key intermediate in Baeyer-Villiger oxidation to access decanolide and macrocyclic lactones
Low-melting solid near room temperature simplifies handling in bench-scale reactions

Why Cyclononanone Substitution Fails


Medium-ring (C8-C11) cyclic ketones are not interchangeable due to a non-linear relationship between ring size and key physicochemical properties. For instance, cyclononanone's melting point is significantly higher than that of cycloheptanone (liquid) but lower than that of cyclooctanone (waxy solid), a pattern that directly impacts handling and crystallization processes [1]. Furthermore, cyclononanone exhibits unique solid-state behavior, including a glassy crystalline phase not observed in smaller ring ketones like cyclohexanone or cycloheptanone, making generic selection impossible for studies requiring specific phase behavior or thermal history [2].

Melting point, density, and lipophilicity vary non-linearly with ring size; direct analog substitution may alter crystallization and solvent properties

Unique glassy crystalline phase appears only in C8-C9 ketones; smaller-ring ketones lack this solid-state behavior

Ring strain and conformational profiles differ significantly; reactivity in ring-expansion or fragmentation cannot be assumed

Cyclononanone Quantitative Evidence


Medium-Ring Ketone Melting Points

Cyclononanone exhibits a melting point (24-26°C) that is significantly higher than its smaller ring analog cycloheptanone (-21°C) and slightly higher than the larger ring analog cyclodecanone (21-24°C), but lower than cyclooctanone (39-44°C). This non-linear trend in melting behavior highlights the unique solid-state packing forces in the nine-membered ring .

Melting Point Comparison
Reported
24–26 °C vs. cycloheptanone (−21 °C), cyclooctanone (39–44 °C), cyclodecanone (21–24 °C)
Enables room-temperature handling without external cooling or heating
Literature values under standard conditions
Physical Organic Chemistry Thermodynamics Solid-State Chemistry

Density in Medium-Ring Ketones

The density of cyclononanone (0.959 g/mL at 25°C) is measurably higher than that of both smaller (cyclohexanone, 0.947 g/mL) and larger (cyclododecanone, 0.906 g/mL) ring ketones. This reflects a unique molecular packing and molar volume that peaks in the C8-C10 region .

Density Comparison
Reported
0.959 g/mL at 25 °C vs. cyclohexanone (0.947) and cyclododecanone (0.906)
Density difference influences solvent properties and biphasic separation
Liquid state measurements at 25 °C
Physical Chemistry Process Engineering Solvent Characterization

Glassy Crystalline Phase Behavior

A comprehensive differential scanning calorimetry (DSC) study of the entire cycloketone series (C4 to C12) revealed that only cyclooctanone and cyclononanone exhibit glassy crystalline phases. This metastable phase behavior is absent in cyclohexanone and cycloheptanone [1].

Glassy Crystalline Phase
Head-to-head
Present in cyclononanone and cyclooctanone; absent in cyclohexanone and cycloheptanone
Unique model for solid-state and calorimetric studies
Confirmed by DSC across temperature ranges
Materials Science Calorimetry Thermal Analysis

Lipophilicity vs Ring Size

The calculated partition coefficient (LogP) for cyclononanone is 2.69, which is substantially higher than that of cyclohexanone (1.52) and cyclooctanone (2.30) [1]. This aligns with the expected increase in lipophilicity with larger ring size, but the jump from C6 to C9 is a >1.1 log unit difference.

Calculated LogP
Reported
LogP 2.69 vs. cyclohexanone 1.52, cyclooctanone 2.30
Higher lipophilicity supports synthesis of lipophilic targets
Computed values from ACD/Labs platform
Medicinal Chemistry ADME Properties Partition Coefficient

Enthalpy of Formation & Ring Strain

The standard enthalpy of formation for solid cyclononanone is -80.05 ± 0.38 kcal/mol [1]. While an exact comparison for other cyclic ketones in the solid state is complex due to phase differences, this value reflects the significant conformational strain inherent in the nine-membered ring, which is higher than that of the strain-free cyclohexane ring (-270.7 kJ/mol or ~-64.7 kcal/mol in the liquid state) [2].

Enthalpy of Formation
Class-level
−80.05 ± 0.38 kcal/mol (solid); cyclohexanone ~ −64.7 kcal/mol (liquid)
Quantifies higher ring strain for reactivity studies
Phase difference affects direct comparison; strain higher
Thermochemistry Computational Chemistry Strain Energy

Validated Cyclononanone Applications


Baeyer-Villiger Macrocyclic Lactone Synthesis

Cyclononanone serves as a direct precursor to the ten-membered lactone, decanolide, via Baeyer-Villiger oxidation. The nine-membered ketone's specific ring strain and conformational properties, distinct from the more common cyclohexanone, allow access to lactone ring sizes that are otherwise challenging to synthesize [1].

Medium-Ring Strain & Reactivity Studies

The quantifiable strain in cyclononanone, reflected in its enthalpy of formation (-80.05 ± 0.38 kcal/mol), makes it a model compound for investigating the effects of ring size on reactivity in ring-opening, ring-expansion, and fragmentation reactions [1].

Glassy Crystalline Phase Studies

The confirmed presence of a glassy crystalline phase in cyclononanone, a property shared only with cyclooctanone among the common cyclic ketones, positions it as a critical model compound for fundamental research in solid-state physics, calorimetry, and the study of metastable phases in molecular crystals [1].

Application
Selection Property
Validation Focus
Baeyer-Villiger Macrocyclic Lactone Synthesis
Medium-ring ketone with appropriate ring strain and conformational bias
Lactone ring expansion yield and selectivity
Medium-Ring Strain & Reactivity Studies
Ring strain quantified by thermodynamic measurements
Reactivity in ring-opening, expansion, and fragmentation kinetics
Glassy Crystalline Phase Studies
Unique solid-state phase behavior (glassy crystalline phase)
Polymorphism, calorimetric properties, and thermal history effects

Technical Documentation Hub

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